![molecular formula C20H31NO6 B4094870 N-[3-(4-methoxyphenoxy)propyl]-2,3-dimethylcyclohexan-1-amine;oxalic acid](/img/structure/B4094870.png)
N-[3-(4-methoxyphenoxy)propyl]-2,3-dimethylcyclohexan-1-amine;oxalic acid
概要
説明
N-[3-(4-methoxyphenoxy)propyl]-2,3-dimethylcyclohexan-1-amine;oxalic acid is a complex organic compound that combines a cyclohexane ring with a methoxyphenoxy group and an amine group, paired with oxalic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methoxyphenoxy)propyl]-2,3-dimethylcyclohexan-1-amine typically involves multiple steps:
Formation of the Methoxyphenoxy Group: This step involves the reaction of 4-methoxyphenol with an appropriate alkylating agent to introduce the propyl group.
Cyclohexane Ring Functionalization: The cyclohexane ring is functionalized to introduce the amine group at the 1-position and methyl groups at the 2 and 3 positions. This can be achieved through a series of substitution reactions.
Coupling Reaction: The methoxyphenoxypropyl group is then coupled with the functionalized cyclohexane ring through a nucleophilic substitution reaction.
Formation of the Oxalate Salt: Finally, the amine compound is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-[3-(4-methoxyphenoxy)propyl]-2,3-dimethylcyclohexan-1-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can be used to modify the functional groups on the cyclohexane ring or the methoxyphenoxy group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amine and methoxyphenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
N-[3-(4-methoxyphenoxy)propyl]-2,3-dimethylcyclohexan-1-amine;oxalic acid has several scientific research applications:
Medicinal Chemistry:
Materials Science: The compound could be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound may be used in studies of biological systems, particularly in understanding the interactions between small molecules and biological targets.
作用機序
The mechanism of action of N-[3-(4-methoxyphenoxy)propyl]-2,3-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenoxy group may facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions. The exact pathways involved would depend on the specific biological context and the targets being studied.
類似化合物との比較
Similar Compounds
N-[3-(4-hydroxyphenoxy)propyl]-2,3-dimethylcyclohexan-1-amine: Similar structure but with a hydroxy group instead of a methoxy group.
N-[3-(4-chlorophenoxy)propyl]-2,3-dimethylcyclohexan-1-amine: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
N-[3-(4-methoxyphenoxy)propyl]-2,3-dimethylcyclohexan-1-amine;oxalic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the cyclohexane ring with the methoxyphenoxy and amine groups also provides a versatile scaffold for further chemical modifications and applications.
特性
IUPAC Name |
N-[3-(4-methoxyphenoxy)propyl]-2,3-dimethylcyclohexan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.C2H2O4/c1-14-6-4-7-18(15(14)2)19-12-5-13-21-17-10-8-16(20-3)9-11-17;3-1(4)2(5)6/h8-11,14-15,18-19H,4-7,12-13H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGJVRSKEMKZHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NCCCOC2=CC=C(C=C2)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 4-[bis(1-methyl-1H-indol-3-yl)methyl]-2-methoxy-](/img/structure/B4094798.png)
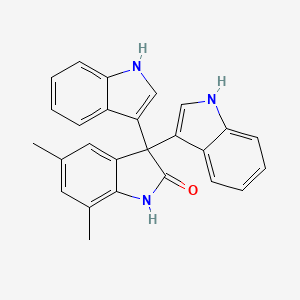
![N-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]cyclopentanamine;oxalic acid](/img/structure/B4094822.png)

![1-[4-[4-(Methylamino)butoxy]phenyl]propan-1-one;oxalic acid](/img/structure/B4094824.png)
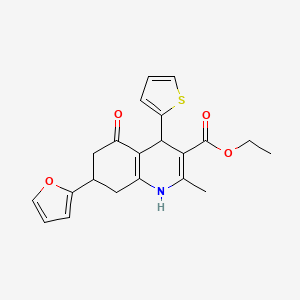
![2-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride](/img/structure/B4094833.png)
![2-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]-3,4-dihydro-1H-isoquinoline;oxalic acid](/img/structure/B4094840.png)
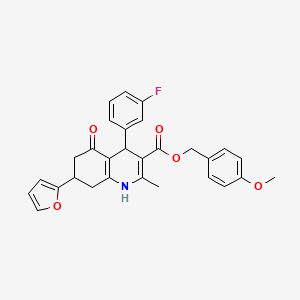
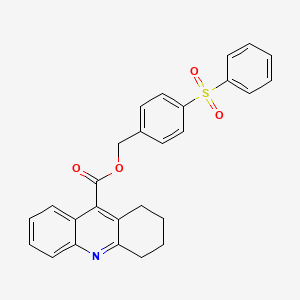
![5-bromo-N-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-methoxybenzamide](/img/structure/B4094851.png)

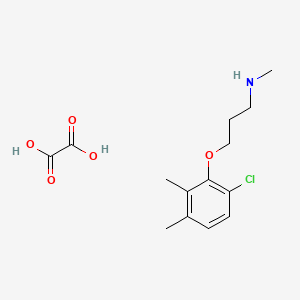
![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1-(3-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4094878.png)
